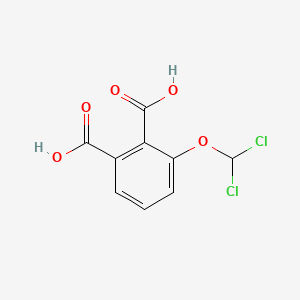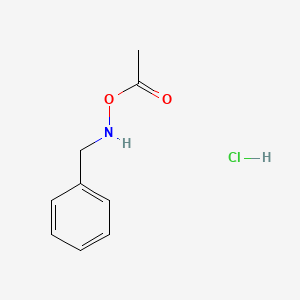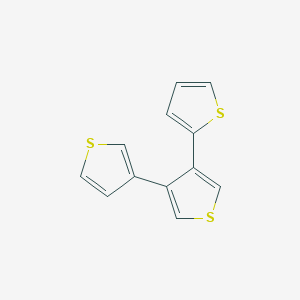
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by the presence of a methoxyethyl group attached to a pentamethyldisilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane typically involves the reaction of pentamethyldisilane with 1-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of 1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the pentamethyldisilane backbone provides stability and hydrophobicity. These properties enable the compound to interact with biological membranes and proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Methoxyethyl)-1,1,2,2-tetramethyldisilane
- 1-(1-Methoxyethyl)-1,1,2,2,3-pentamethyltrisilane
- 1-(1-Methoxyethyl)-1,1,2,2,2-tetramethylsilane
Uniqueness
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane is unique due to its specific combination of a methoxyethyl group and a pentamethyldisilane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
| 113380-60-2 | |
Molekularformel |
C8H22OSi2 |
Molekulargewicht |
190.43 g/mol |
IUPAC-Name |
1-methoxyethyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-8(9-2)11(6,7)10(3,4)5/h8H,1-7H3 |
InChI-Schlüssel |
WLSJJWYSAGQSDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC)[Si](C)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)



![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)

![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)


